Ethylene glycol dipalmitate

Catalog No.
S1894449
CAS No.
624-03-3
M.F
C34H66O4
M. Wt
538.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol dipalmitate

CAS Number

624-03-3

Product Name

Ethylene glycol dipalmitate

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC
  • Processing Aid in Plastics Manufacturing: EGDP has been investigated as a lubricant and additive distributor in plastic production processes. An EFSA (European Food Safety Authority) report highlights its potential use at concentrations up to 2% in various plastics []. However, the EFSA also points out that further research is needed to ensure the safety of EGDP for this application, particularly regarding potential migration into final food-contact materials [].

Ethylene glycol dipalmitate is a fatty acid ester formed by the reaction of ethylene glycol with palmitic acid. It appears as a waxy solid at room temperature and is soluble in organic solvents. The compound is primarily used as an emulsifier, stabilizer, and thickening agent due to its ability to enhance the texture and consistency of formulations .

Currently, there is no significant research on the specific mechanism of action of EGDP in biological systems. Its primary application in scientific research appears to be in the field of materials science.

  • Skin Irritation: The long-chain fatty acid components might cause skin irritation upon contact [].
  • Eye Irritation: Similar to skin irritation, EGDP could potentially irritate the eyes.
  • Environmental Impact: The hydrophobic nature of EGDP suggests potential environmental concerns if released into the environment. Further research is needed to understand its biodegradability and ecological impact.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethylene glycol dipalmitate can be hydrolyzed back into ethylene glycol and palmitic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different fatty acid esters.
  • Oxidation: Under certain conditions, ethylene glycol dipalmitate may be oxidized to produce various byproducts, although this is less common in practical applications .

Research indicates that ethylene glycol dipalmitate exhibits low toxicity and is generally regarded as safe for use in food contact materials. Studies have shown that it does not pose significant health risks when used within established guidelines . Additionally, its biocompatibility makes it suitable for pharmaceutical applications, particularly in drug delivery systems.

Ethylene glycol dipalmitate can be synthesized through several methods:

  • Direct Esterification: This method involves heating ethylene glycol with palmitic acid in the presence of a catalyst (such as sulfuric acid) to facilitate the formation of the ester.
  • Transesterification: Ethylene glycol can react with triglycerides (fats) containing palmitic acid to yield ethylene glycol dipalmitate along with glycerol.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave energy to promote the esterification process more efficiently .

Ethylene glycol dipalmitate has a variety of applications:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Serves as a carrier in drug formulations due to its biocompatibility.
  • Cosmetics: Functions as a thickening agent and emollient in creams and lotions.
  • Plastics: Employed in the production of plastics that require improved flexibility and stability .

Studies have shown that ethylene glycol dipalmitate interacts well with other substances in formulations without causing adverse effects. Its compatibility with various excipients makes it a valuable component in both food and pharmaceutical formulations. Furthermore, safety assessments indicate that it does not leach harmful substances when used in food contact materials .

Ethylene glycol dipalmitate shares similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Glyceryl monostearateC21H42O4Commonly used emulsifier; derived from glycerol.
Sorbitan monostearateC18H36O6Nonionic surfactant; used widely in food and cosmetics.
Ethyl palmitateC18H36O2Simple ester; often used as a flavoring agent.

Uniqueness of Ethylene Glycol Dipalmitate

What sets ethylene glycol dipalmitate apart from these similar compounds is its dual functionality as both an emulsifier and a thickening agent, along with its favorable safety profile for use in food contact materials. Its synthesis methods also allow for greater versatility compared to other esters.

The development of EGDP is rooted in the synthesis of its constituent components. Palmitic acid, a saturated fatty acid, was first isolated from palm oil in the 1840s by French chemist Edmond Frémy, who named it "margaric acid" due to its crystalline appearance. Ethylene glycol, discovered in 1859 by Charles-Adolphe Wurtz, gained industrial prominence during World War I as a component in explosives and coolants.

The synthesis of EGDP emerged from advancements in esterification techniques in the early 20th century. Early methods involved reacting ethylene glycol with palmitic acid under acidic or basic catalysis, often requiring reflux conditions to drive water removal. Modern industrial processes optimize this reaction using acid catalysts like sulfuric acid or p-toluenesulfonic acid, enabling scalable production.

Nomenclature and Structural Identification

EGDP is systematically named 1,2-ethanediyl dihexadecanoate, reflecting its esterification pattern. Its structure comprises:

  • Ethylene glycol backbone: A two-carbon diol (HO-CH₂-CH₂-OH).
  • Palmitic acid residues: Two 16-carbon saturated fatty acid chains (C₁₅H₃₁COO⁻).

Key properties include a molecular weight of 538.89 g/mol, a melting point of 342.3 K, and solubility in organic solvents such as hexane and chloroform.

Structural Analogues and Comparative Analysis

EGDP shares structural similarities with other diesters, differing primarily in glycol or fatty acid chain composition.

CompoundChemical FormulaKey Characteristics
Ethylene glycol dipalmitateC₃₄H₆₆O₄Emulsifier; lubricant in polymer processing
Ethylene glycol distearateC₃₈H₇₄O₄Higher melting point; used in cosmetics
Glyceryl tripalmitateC₅₁H₁₀₀O₆Derived from glycerol; food emulsifier

EGDP’s combination of ethylene glycol and palmitic acid distinguishes it from alternatives, providing a balance of hydrophobic and hydrophilic properties.

Role in Industrial and Academic Research

EGDP’s versatility spans material science, pharmaceuticals, and biochemical studies.

Industrial Applications

1. Polymer Manufacturing
EGDP serves as a processing aid in plastics production, enhancing injection molding efficiency by reducing friction and wear. Its role as a lubricant ensures smoother polymer flow, improving product quality. For example, in polyethylene and polypropylene manufacturing, EGDP facilitates additive distribution and mold release.

2. Phase Change Materials
Research highlights EGDP’s potential in thermal energy storage systems. Its high melting point (342.3 K) and latent heat capacity make it suitable for applications requiring temperature regulation.

3. Food Contact Materials
Approved by the European Food Safety Authority (EFSA), EGDP is used in food packaging at concentrations ≤2%, provided the fatty acid precursor is derived from edible sources.

Academic Research

1. Biochemical Studies
EGDP is employed in enzymatic studies to investigate ester hydrolysis mechanisms. For instance, its hydrolysis into ethylene glycol and palmitic acid under acidic or basic conditions provides insights into esterase activity.

2. Drug Delivery Systems
Preliminary research explores EGDP as a biocompatible excipient in pharmaceutical formulations. Its ability to enhance drug solubility and stability makes it a candidate for topical and oral drug delivery systems.

3. Polymer Science
Academic investigations focus on EGDP’s role in modifying polymer properties. For example, blending EGDP with polyethylene glycol derivatives improves hydrophilicity and mechanical strength in non-woven fabrics.

Chemical Reactivity and Synthesis

EGDP’s reactivity is governed by its ester bonds. Key reactions include:

  • Hydrolysis: Acid- or base-catalyzed cleavage into ethylene glycol and palmitic acid.
  • Oxidation: Conversion to dicarboxylic acids using strong oxidizing agents like KMnO₄.

Industrial Synthesis
Large-scale production involves:

  • Esterification: Ethylene glycol and palmitic acid react under reflux with acid catalysts.
  • Purification: Distillation or recrystallization to achieve ≥98% purity.

Molecular Architecture and Bonding

The fundamental architecture of ethylene glycol dipalmitate centers around a central ethylene glycol backbone bridging two hexadecanoyl (palmitic acid) chains through ester linkages [1] [4]. The systematic name 2-hexadecanoyloxyethyl hexadecanoate reflects this structural organization, where the ethylene glycol moiety serves as the central linking unit between the two saturated fatty acid chains [1] [4]. The compound maintains complete structural symmetry due to the identical nature of both palmitic acid substituents attached to the ethylene glycol backbone [2].

The molecular structure demonstrates achiral characteristics with zero defined stereocenters and no E/Z isomeric centers, resulting in no optical activity [2]. This structural simplicity contributes to the compound's predictable chemical behavior and crystallization patterns. The SMILES notation CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC provides a linear representation of the complete molecular architecture [1] [4] [2].

Ester Linkage Configuration

The ester linkage configuration in ethylene glycol dipalmitate involves two identical carbonyl-oxygen-carbon connections that bridge the central ethylene unit to the palmitic acid chains [1] [3]. Each ester bond formation occurs through the condensation reaction between the hydroxyl groups of ethylene glycol and the carboxyl groups of palmitic acid, eliminating water molecules in the process [3]. The resulting ester bonds exhibit typical characteristics of fatty acid esters, with C=O stretching frequencies that reflect the electronic environment of the carbonyl groups [5].

The spatial arrangement of these ester linkages creates a symmetric molecular framework where both palmitic acid chains extend outward from the central ethylene glycol core [1] [4]. This configuration allows for optimal packing arrangements in the solid state while maintaining conformational flexibility in solution. The ester oxygen atoms serve as potential hydrogen bond acceptors, although the limited availability of hydrogen bond donors in the molecule restricts extensive intermolecular hydrogen bonding networks [5] [6].

Research on similar ethylene glycol-based compounds has demonstrated that ester group orientation significantly influences molecular properties and interactions [7]. The planar nature of the ester functional groups promotes electronic conjugation with adjacent molecular segments, contributing to the overall stability of the compound [7]. The carbonyl oxygen atoms in the ester linkages exhibit partial negative charge distribution, creating sites for potential electrostatic interactions with cationic species or polar molecules [5].

Spatial Conformation Analysis

The spatial conformation of ethylene glycol dipalmitate involves complex interactions between the central ethylene glycol unit and the extended palmitic acid chains [8] [9]. Computational modeling studies on related ethylene glycol derivatives have revealed that the central OCCO dihedral angle typically adopts both gauche and trans conformations in liquid environments, with gauche conformations being energetically preferred [8] [9] [6]. In the case of ethylene glycol dipalmitate, the presence of bulky palmitic acid substituents influences the conformational preferences of the central backbone [9].

The long alkyl chains of the palmitic acid moieties exhibit considerable conformational flexibility, allowing for various extended and folded configurations [10] [11]. These chains can adopt all-trans conformations for maximum extension or incorporate gauche defects that introduce kinks in the chain structure [10]. The interplay between chain-chain interactions and intramolecular forces determines the most stable conformational states under different environmental conditions [12] [11].

Molecular dynamics simulations of related fatty acid ester systems have shown that the spatial arrangement of long alkyl chains significantly affects the overall molecular dimensions and packing behavior [13] [9]. The radius of gyration for such molecules varies depending on the degree of chain extension and the presence of intermolecular interactions [13]. In ethylene glycol dipalmitate, the two palmitic acid chains can adopt parallel, antiparallel, or crossed configurations, each contributing differently to the overall molecular shape and intermolecular packing [10].

Crystallographic and Stereochemical Properties

Ethylene glycol dipalmitate exhibits well-defined crystallographic properties characteristic of long-chain fatty acid esters [3] [14]. The compound crystallizes as a white to off-white solid with a melting point of 72°C, indicating strong intermolecular forces within the crystal lattice [3]. The crystalline form demonstrates typical features of fatty acid ester packing, where the long alkyl chains align in parallel arrangements to maximize van der Waals interactions [14] [10].

The stereochemical properties of ethylene glycol dipalmitate reflect its symmetric molecular structure [2]. The compound possesses no chiral centers, resulting in achiral characteristics with no optical rotation [2]. This stereochemical simplicity eliminates complications associated with enantiomeric forms and contributes to consistent physical and chemical properties across different samples [2]. The absence of E/Z isomeric centers further simplifies the stereochemical profile of the compound [2].

Crystal packing analysis of similar fatty acid esters reveals that these compounds typically adopt layered structures where the polar ester groups cluster together while the nonpolar alkyl chains form distinct hydrophobic regions [14] [10]. This amphiphilic organization creates characteristic bilayer-like arrangements in the solid state, similar to those observed in biological membrane systems [10]. The density of 0.8594 grams per cubic centimeter reflects the efficient packing of the molecular units within the crystal structure [3].

The refractive index of 1.4760 indicates the optical properties of the crystalline material, which relate to the electronic polarizability of the constituent atoms and bonds [3]. Temperature-dependent studies on similar compounds have shown that thermal expansion affects both the unit cell parameters and the overall crystal structure, leading to phase transitions at elevated temperatures [15] [16]. The storage requirements specify maintaining the compound at room temperature in sealed, dry conditions to preserve crystalline integrity [3].

PropertyValueUnitReference
Molecular FormulaC₃₄H₆₆O₄- [1] [4] [2]
Molecular Weight538.885g/mol [1] [17] [2]
Melting Point72°C [3]
Density0.8594g/cm³ [3]
Refractive Index1.4760- [3]
StereochemistryAchiral- [2]
Defined Stereocenters0/0- [2]
Crystal FormCrystalline solid- [3]

Computational Modeling Insights

Computational modeling approaches have provided significant insights into the molecular behavior and properties of ethylene glycol dipalmitate [13] [8] [9]. Molecular dynamics simulations reveal the dynamic nature of the compound's conformational states and the role of intermolecular forces in determining equilibrium structures [13] [8]. These computational studies have examined the solubility parameters, cohesive energy density, and Flory-Huggins interaction parameters that govern the compound's behavior in different environments [13].

Density functional theory calculations on ethylene glycol-based systems have elucidated the electronic structure and bonding characteristics of ester linkages [9] [18]. These studies demonstrate that the carbonyl groups in fatty acid esters exhibit specific electronic properties that influence their reactivity and intermolecular interactions [9] [18]. The computational analysis of hydrogen bonding patterns in ethylene glycol derivatives has shown that intramolecular hydrogen bonds can stabilize certain conformational states [18] [6].

Quantum mechanical calculations have been employed to determine the conformational energy landscapes of ethylene glycol dipalmitate analogs [8] [9]. These studies reveal that the energy barriers for rotation around the central ethylene glycol backbone are influenced by the steric interactions between the attached fatty acid chains [9]. The computational results indicate that gauche conformations of the OCCO dihedral angle are generally preferred over trans conformations, consistent with experimental observations for related compounds [8] [9] [6].

Mesoscale modeling using dissipative particle dynamics has been applied to investigate the interfacial behavior and aggregation properties of similar fatty acid ester systems [13]. These simulations provide insights into the radius of gyration, concentration profiles, and radial distribution functions that characterize the molecular organization in different phases [13]. The computational results demonstrate that ethylene glycol dipalmitate molecules can align perpendicular to interfaces, maximizing the contact between hydrophobic alkyl chains and minimizing unfavorable interactions between polar and nonpolar regions [13].

Acid-Catalyzed Reactions

Ethylene glycol dipalmitate is synthesized through conventional acid-catalyzed esterification reactions between ethylene glycol and palmitic acid . The most widely employed approach utilizes strong acid catalysts, particularly sulfuric acid or para-toluenesulfonic acid, to facilitate the formation of ester bonds . The reaction typically involves heating the reactants in the presence of these acid catalysts to accelerate the esterification process .

The fundamental reaction mechanism proceeds through protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances the electrophilic character of the carbon atom and facilitates nucleophilic attack by the hydroxyl groups of ethylene glycol . The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium toward product formation .

Reaction Conditions and Parameters

Industrial synthesis typically employs reaction temperatures ranging from 180 to 220 degrees Celsius under atmospheric pressure conditions . The molar ratio of palmitic acid to ethylene glycol is generally maintained at 2:1 to ensure complete esterification of both hydroxyl groups of ethylene glycol . Acid catalyst concentrations typically range from 0.5 to 2.0 percent by weight of the total reactants [3].

The reaction time varies depending on the specific conditions employed, with typical durations ranging from 4 to 8 hours for complete conversion [3]. Temperature control is critical, as excessive temperatures can lead to side reactions including decomposition of ethylene glycol or formation of undesired by-products .

Catalyst Systems and Mechanisms

Sulfuric acid remains the most commonly employed catalyst due to its high catalytic activity and ability to sequester water produced during the reaction [3]. Para-toluenesulfonic acid offers advantages in terms of easier separation from the final product and reduced corrosion of equipment . The catalyst not only promotes the forward esterification reaction but also catalyzes the reverse hydrolysis reaction, necessitating effective water removal strategies [3].

Catalyst TypeConcentration (wt%)Temperature (°C)Reaction Time (h)Typical Yield (%)
Sulfuric Acid1.0-2.0200-2206-885-92
Para-toluenesulfonic Acid0.5-1.5180-2004-688-95
Phosphoric Acid2.0-3.0190-2108-1080-88

Enzymatic Synthesis Approaches

Enzymatic synthesis of ethylene glycol dipalmitate represents an environmentally sustainable alternative to conventional acid-catalyzed methods. Lipase enzymes, particularly Candida rugosa lipase, have demonstrated significant activity in catalyzing the esterification reaction between ethylene glycol and palmitic acid [4].

Enzyme Selection and Activity

Candida rugosa lipase has been successfully employed for the synthesis of glycol-palmitic acid esters, demonstrating its capability to catalyze the formation of ethylene glycol dipalmitate [4]. The enzymatic approach offers several advantages including milder reaction conditions, enhanced selectivity, and reduced formation of by-products compared to conventional acid-catalyzed methods [4].

The enzymatic synthesis typically employs substrate molar ratios ranging from 1:1 to 1:4 (glycol to fatty acid), with enzyme loadings of approximately 5 percent by weight of total substrate [4]. Reaction temperatures are maintained between 37 and 55 degrees Celsius, significantly lower than conventional methods [5].

Reaction Conditions and Optimization

Enzymatic esterification reactions are typically conducted in organic solvent systems to enhance substrate solubility and enzyme stability [4]. Normal-hexane has been successfully employed as a reaction medium, providing favorable conditions for both substrate dissolution and product formation [4]. The reaction mixture is typically incubated on horizontal shaker systems at 200 revolutions per minute for 18 hours [4].

Temperature optimization studies have shown that reaction temperatures between 37 and 55 degrees Celsius provide optimal enzyme activity while maintaining stability [5]. Higher temperatures may lead to enzyme denaturation and reduced catalytic activity [5].

Conversion Efficiency and Monitoring

Conversion efficiency in enzymatic synthesis is typically monitored through titration methods to determine the consumption of fatty acid substrates [4]. The remaining fatty acids in the organic phase are titrated with 0.1 Normal sodium hydroxide solution to calculate conversion percentages [4].

Recent advances in enzymatic synthesis have explored the use of deep eutectic solvents as reaction media, although challenges remain for larger substrate molecules such as palmitic acid [5]. Studies have indicated that enzyme efficiency can be compromised when using disaccharides or larger acyl donors in deep eutectic solvent systems [5].

Advanced Catalytic Systems

Advanced catalytic systems for ethylene glycol dipalmitate synthesis focus on improving reaction efficiency, selectivity, and environmental sustainability. These systems incorporate novel catalyst formulations, alternative reaction media, and innovative process configurations.

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer advantages in terms of easier separation and potential for catalyst recycling. Solid acid catalysts, including ion exchange resins and supported acid catalysts, have been investigated for esterification reactions similar to ethylene glycol dipalmitate synthesis [6]. Amberlyst 36, an acidic ion-exchange resin, has demonstrated effectiveness in related esterification reactions involving ethylene glycol [6].

The use of heterogeneous catalysts allows for simplified product purification and reduced environmental impact through catalyst reusability [6]. Reaction kinetics studies have shown that these systems can achieve comparable conversion rates to homogeneous acid catalysts while offering operational advantages [6].

Innovative Catalyst Formulations

Research into metal-based catalysts has revealed promising approaches for esterification reactions. Palladium-based catalyst systems have shown activity in related ethylene glycol esterification reactions, achieving selectivity values exceeding 95 percent for ester formation under optimized conditions [7]. These systems typically operate at elevated pressures (3.04 megapascals) and temperatures (60-100 degrees Celsius) [7].

Bimetallic catalyst systems incorporating nickel and molybdenum have demonstrated enhanced activity and stability in related alcohol oxidation reactions, suggesting potential applications in esterification processes [8]. These catalysts show improved resistance to deactivation and enhanced oxygen affinity, which could benefit esterification reactions [8].

Solvent-Free Systems

Solvent-free synthesis approaches have gained attention for their environmental benefits and process simplification. These methods involve direct reaction between ethylene glycol and palmitic acid without additional solvents, relying on the physical properties of the reactants and products [9]. Solvent-free systems typically require precise temperature control and effective mixing to ensure homogeneous reaction conditions [9].

The absence of solvents eliminates solvent recovery and disposal requirements while potentially increasing reaction concentration and efficiency [9]. However, these systems may require higher temperatures or longer reaction times to achieve complete conversion [9].

Purification and Yield Optimization Strategies

Effective purification and yield optimization are critical aspects of ethylene glycol dipalmitate production, directly impacting product quality and economic viability of the synthesis process.

Water Removal Techniques

Continuous water removal during esterification is essential for driving the reaction equilibrium toward product formation. Dean-Stark apparatus represents the traditional approach for azeotropic water removal, particularly effective when using aromatic solvents such as toluene or xylene [10]. The Dean-Stark trap allows for continuous separation and removal of water from the reaction mixture while returning the organic solvent to the reaction vessel [10].

Alternative water removal strategies include the use of molecular sieves, which provide selective adsorption of water molecules. Three angstrom molecular sieves have been investigated for water removal in esterification reactions, although their effectiveness may vary depending on the specific reaction conditions and solvent systems employed [11].

Product Separation and Purification

Following completion of the esterification reaction, product purification typically involves multiple separation steps. Initial separation focuses on removal of excess reactants and catalyst systems through washing procedures . The organic product layer is typically washed with dilute sodium bicarbonate solution to neutralize residual acid catalyst, followed by water washing to remove water-soluble impurities .

Subsequent purification steps may include drying with anhydrous sodium sulfate or magnesium sulfate to remove trace water content . Final purification is typically achieved through distillation under reduced pressure or recrystallization from appropriate solvents .

Yield Optimization Parameters

Optimization of reaction yield involves careful control of multiple parameters including reactant ratios, temperature profiles, and catalyst concentrations. Studies on related esterification systems have shown that optimal yields are typically achieved with slight excess of the carboxylic acid component to ensure complete conversion of the diol [6].

Temperature optimization requires balancing reaction rate enhancement with minimization of side reactions and reactant decomposition. Reaction kinetics studies have demonstrated that activation energies for esterification reactions typically range from 130 kilojoules per mole, indicating significant temperature dependence [12].

Advanced Separation Techniques

Modern purification approaches may incorporate advanced separation techniques including selective extraction and chromatographic methods. Solid-phase extraction using specialized carbon adsorbents has been developed for related glycol compounds, demonstrating quantitative recovery from aqueous systems [13].

Process Integration and Optimization

Integrated process approaches combining reaction and separation operations offer potential for improved overall efficiency. Reactive distillation systems, where esterification and product separation occur simultaneously, have been investigated for related ester synthesis processes [14]. These systems can potentially reduce energy requirements and improve overall process economics [14].

Purification MethodEfficiency (%)Processing TimeEquipment RequirementsProduct Purity (%)
Dean-Stark Water Removal95-984-6 hoursSpecialized glassware92-95
Molecular Sieve Drying85-902-4 hoursStandard equipment88-92
Recrystallization90-958-12 hoursStandard equipment96-99
Vacuum Distillation92-966-8 hoursVacuum system94-97

XLogP3

14.7

Melting Point

72.0 °C

UNII

8XIR673VTI

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 80 of 102 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 22 of 102 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-03-3
32628-06-1

Wikipedia

Ethylene glycol dipalmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Plastics -> Other functions -> Lubricant
Plastics -> Polymer Type -> PVC (rigid)
Cosmetics -> Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-16-2023

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